molecular formula C16H18N2O2 B2543360 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 2411223-81-7

3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2543360
CAS No.: 2411223-81-7
M. Wt: 270.332
InChI Key: WUVVSHWORGUKNR-UHFFFAOYSA-N
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Description

3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a complex organic compound with a unique structure that combines an oxirane ring with a tetrahydroimidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves multiple steps. One common method starts with the preparation of the oxirane ring, which is then attached to a phenyl group. This intermediate is subsequently reacted with a tetrahydroimidazo[1,5-a]pyridine derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols.

    Reduction: Reduction reactions can target the imidazo[1,5-a]pyridine core, leading to the formation of different hydrogenated derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazo[1,5-a]pyridine core can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: is similar to other compounds with oxirane rings and imidazo[1,5-a]pyridine cores, such as:

Uniqueness

The uniqueness of this compound lies in its combination of an oxirane ring with a tetrahydroimidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-8-18-13(3-1)9-17-16(18)12-4-6-14(7-5-12)19-10-15-11-20-15/h4-7,9,15H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVSHWORGUKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=C(C=C3)OCC4CO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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